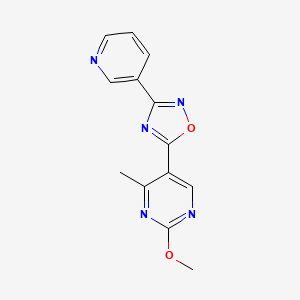

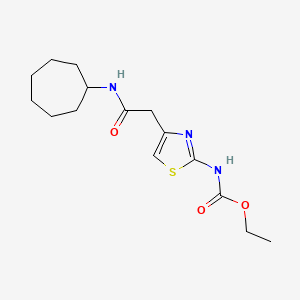

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

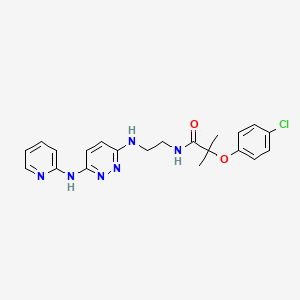

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions and interactions with various reagents. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a related compound, was transformed with aromatic amines and monosubstituted hydrazines to produce substituted thiazolo[5,4-c]pyridine derivatives . Another synthesis approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives to yield ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These methods highlight the versatility of thiazole compounds in undergoing various chemical transformations to yield a diverse array of products.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various functional groups

Scientific Research Applications

Mechanistic Studies and Ethylation of Carboxylates

Research by Suzuki and Sugai (2004) explored the mechanistic aspects of cyclization reactions involving similar carbamates. They developed a new preparative method for the in situ formation of ethanediazo hydroxide, facilitating the ethylation of carboxylates under mild conditions. This study highlights the potential of utilizing ethyl carbamates in synthetic organic chemistry, particularly in the ethylation of carboxylic acids, which could be relevant for modifications of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate (Suzuki & Sugai, 2004).

Transformations into Thiazolo[5,4-c]pyridine Derivatives

Albreht et al. (2009) demonstrated the transformation of a similar ethyl carbamate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This research underscores the chemical flexibility of ethyl carbamates for generating biologically relevant heterocycles, suggesting potential applications in drug discovery and medicinal chemistry (Albreht et al., 2009).

Electropolymerization and Electrochromic Properties

A study by Hu et al. (2013) on the synthesis of novel donor–acceptor type monomers related to ethyl carbamates reveals their good electrochemical activity. This research could imply the utility of similar compounds in developing materials with desirable electrochromic properties for applications in smart windows and electronic displays (Hu et al., 2013).

Luminescence Performance of Copper Complexes

Research by Bai and Sun (2012) on copper complexes involving ethyl carbazole and oxadiazole moieties points to the potential use of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate in the development of luminescent materials. These materials could find applications in optoelectronic devices and sensors, based on the improved luminescence performance through the introduction of specific substituent moieties (Bai & Sun, 2012).

Mechanism of Action

Target of Action

Similar thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (cox-1, cox-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

Based on the behavior of similar thiazole derivatives, it can be inferred that this compound may interact with its targets (like cox-1 and cox-2 enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

Based on the known targets of similar thiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, it could potentially disrupt the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation.

Result of Action

Based on the known effects of similar thiazole derivatives, it can be inferred that this compound may reduce inflammation by inhibiting the production of prostaglandins .

properties

IUPAC Name |

ethyl N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)9-13(19)16-11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCWHANBFACCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)

![N'-(3-chloro-4-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2508987.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)